

Potential Toxicological Effects of Daclatasvir Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164

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Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the viral nonstructural protein 5A (NS5A). The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. Pharmaceutical impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging, require careful toxicological evaluation. This technical guide provides a comprehensive overview of the potential toxicological effects of **Daclatasvir Impurity C**, a known process-related impurity of Daclatasvir.

Given the absence of direct experimental toxicological data in publicly available literature, this guide utilizes a multi-pronged approach to assess the potential risks associated with **Daclatasvir Impurity C**. This includes in silico toxicity predictions, a read-across assessment based on structural analogs, and detailed protocols for recommended in vitro toxicological studies.

Physicochemical Properties and In Silico Toxicological Assessment

Daclatasvir Impurity C is structurally related to the parent compound, Daclatasvir. Its chemical structure and SMILES notation are provided below.

- Chemical Name: Methyl ((2S)-1-((2S)-2-(5-(4'-(1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
- CAS Number: 1256385-55-3
- Molecular Formula: C₂₉H₃₂N₆O₃
- SMILES: O=C(OC)N--INVALID-LINK--C=C4)C=C3)N2)CCC1)=O">C@HC(C)C

To provide a preliminary risk assessment, several in silico toxicity prediction models were employed using the SMILES string of **Daclatasvir Impurity C**. These models utilize quantitative structure-activity relationships (QSAR) to predict the likelihood of various toxicological endpoints.

Data Presentation: In Silico Toxicity Predictions for **Daclatasvir Impurity C**

Toxicological Endpoint	Prediction Tool	Predicted Outcome	Confidence/Probability
Genotoxicity			
Ames Mutagenicity	ProTox-II	Inactive	0.82
Carcinogenicity	ProTox-II	Inactive	0.75
Organ Toxicity			
Hepatotoxicity	ProTox-II	Active	0.65
Acute Toxicity			
LD50 (rat, oral)	ProTox-II	2000 mg/kg (Class 4)	-
Toxicity Risk Assessment			
Mutagenicity	OSIRIS Property Explorer	None	-
Tumorigenicity	OSIRIS Property Explorer	None	-
Irritancy	OSIRIS Property Explorer	Low	-
Reproductive Effect	OSIRIS Property Explorer	None	-

Disclaimer: In silico predictions are computational estimations and do not replace experimental testing. These results should be used for preliminary hazard identification and to guide further toxicological evaluation.

Read-Across Toxicological Assessment

A read-across approach utilizes toxicological data from structurally similar compounds (analogs) to predict the toxicity of a substance with limited data. Due to the lack of publicly available toxicological data for close structural analogs of **Daclatasvir Impurity C**, this

assessment is based on the general toxicological properties of its key structural motifs: a biphenyl core, imidazole rings, and an N-acyl carbamate moiety.

- **Biphenyl Derivatives:** Biphenyl itself has been shown to have low acute toxicity but can cause liver and kidney effects with chronic exposure. Some hydroxylated metabolites of biphenyls have shown potential for genotoxicity[1].
- **Imidazole Derivatives:** The imidazole ring is a common feature in many pharmaceuticals and biologically active molecules. While generally considered to have a low toxicity profile, some substituted imidazoles have been associated with various toxicities, including hepatotoxicity.
- **Carbamates:** Carbamate compounds are a broad class with varied toxicological profiles. Some N-methylcarbamates have been shown to be genotoxic and cytotoxic, particularly after N-nitrosation[2].

Based on this qualitative read-across, there is a potential for **Daclatasvir Impurity C** to exhibit hepatotoxicity, a concern also highlighted by the in silico predictions. The potential for genotoxicity, while predicted to be low by in silico models, cannot be entirely ruled out without experimental data, given the structural alerts from some related compound classes.

Recommended Experimental Protocols

To definitively assess the toxicological profile of **Daclatasvir Impurity C**, a battery of in vitro tests is recommended. The following sections provide detailed methodologies for key assays.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 404, and ISO 10993-5 standards[3][4][5]. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of **Daclatasvir Impurity C** that reduces the viability of a cell line by 50% (IC50).

Materials:

- Human hepatoma cell line (e.g., HepG2)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Daclatasvir Impurity C** (dissolved in a suitable solvent, e.g., DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Daclatasvir Impurity C** in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% in all wells.
- Remove the seeding medium from the wells and add 100 μ L of the prepared compound dilutions. Include vehicle control wells (medium with vehicle only) and untreated control wells (medium only).
- Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 471[6][7][8][9].

Objective: To assess the mutagenic potential of **Daclatasvir Impurity C** by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- Nutrient broth
- Top agar (containing a trace amount of histidine and biotin)
- Minimal glucose agar plates
- **Daclatasvir Impurity C** (dissolved in a suitable solvent)
- Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)
- S9 metabolic activation system (from Aroclor 1254-induced rat liver) and cofactors

Procedure:

- **Strain Preparation:** Grow overnight cultures of the *Salmonella typhimurium* tester strains in nutrient broth.
- **Assay (Plate Incorporation Method):**

- To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations.
- For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.
- Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate in the vehicle control).

In Vitro Genotoxicity Assay: In Vitro Mammalian Cell Micronucleus Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 487[10][11][12][13].

Objective: To detect the potential of **Daclatasvir Impurity C** to induce micronuclei in cultured mammalian cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Materials:

- Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6)
- Culture medium (e.g., RPMI-1640 for lymphocytes)
- Phytohemagglutinin (PHA) for lymphocyte stimulation
- **Daclatasvir Impurity C** (dissolved in a suitable solvent)
- Cytochalasin B (to block cytokinesis)

- Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
- S9 metabolic activation system
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (e.g., methanol:acetic acid, 3:1)
- DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)
- Microscope slides

Procedure:

- Cell Culture and Treatment:
 - For lymphocytes, stimulate whole blood cultures with PHA for 48 hours.
 - Expose the cells to various concentrations of **Daclatasvir Impurity C** for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
- Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.
- Cell Harvesting and Slide Preparation:
 - Harvest the cells by centrifugation.
 - Treat with a hypotonic solution to swell the cells.
 - Fix the cells with a fixative.
 - Drop the cell suspension onto clean microscope slides and allow to air dry.
- Staining and Scoring:
 - Stain the slides with a suitable DNA stain.

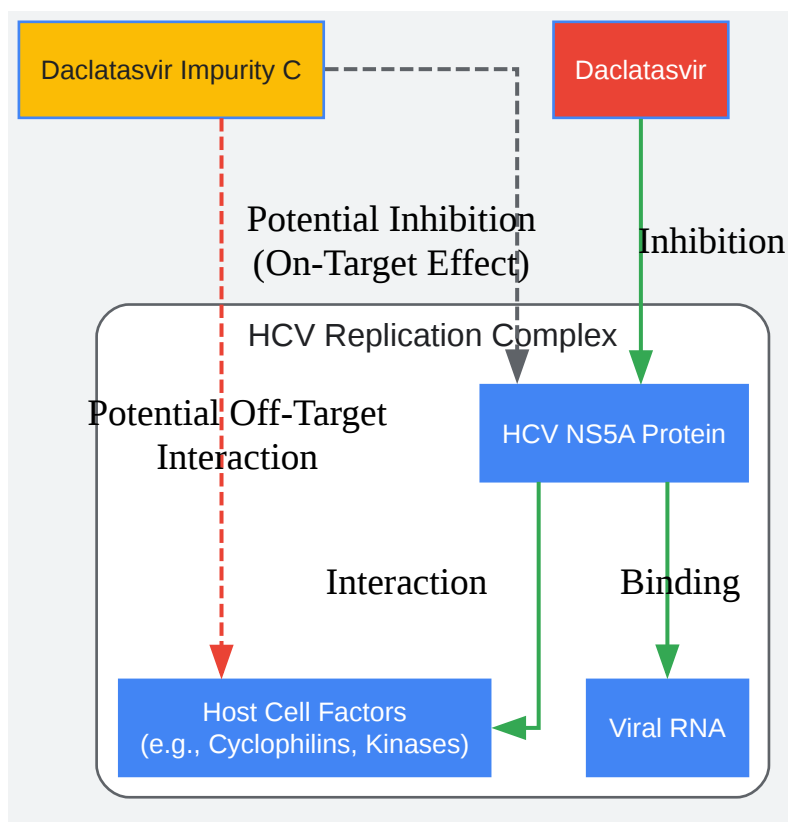
- Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
- Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.

Potential Toxicological Signaling Pathways

Understanding the mechanism of action of the parent drug, Daclatasvir, can provide insights into the potential toxicological pathways that might be affected by its impurities.

Inhibition of HCV NS5A and Host Cell Interactions

Daclatasvir targets the HCV NS5A protein, a multifunctional protein essential for viral RNA replication and virion assembly. NS5A interacts with numerous host cell factors. An impurity structurally similar to Daclatasvir could potentially have off-target effects on these host proteins, leading to cellular dysfunction.

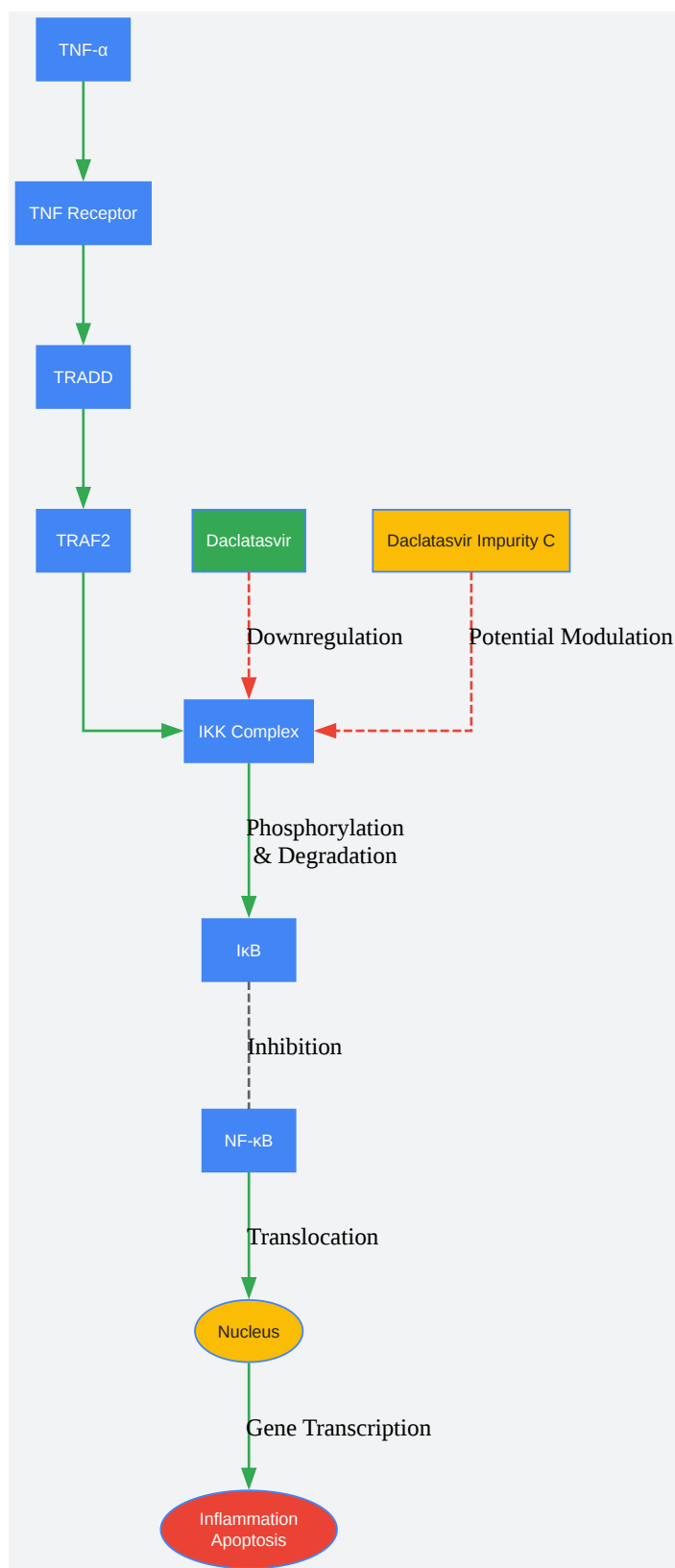


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Caption: Potential on-target and off-target effects of **Daclatasvir Impurity C**.

Modulation of TNF- α /NF- κ B Signaling Pathway

Studies have shown that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic fibrosis by downregulating the TNF- α /NF- κ B signaling pathway[12]. This pathway is a key regulator of inflammation and apoptosis. It is plausible that **Daclatasvir Impurity C** could also interact with components of this pathway, potentially leading to unintended pro- or anti-inflammatory effects.

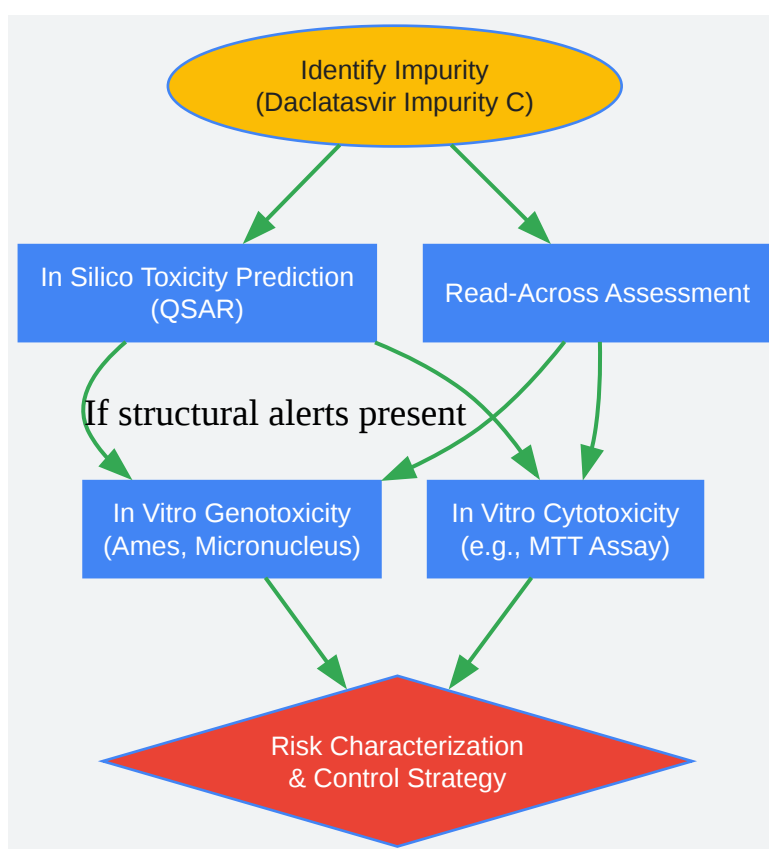


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Caption: Potential modulation of the TNF-α/NF-κB signaling pathway.

Logical Workflow for Toxicological Assessment

The assessment of the toxicological risk of a pharmaceutical impurity like **Daclatasvir Impurity C** should follow a structured, stepwise approach as outlined in regulatory guidelines such as ICH M7.



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Caption: Workflow for the toxicological assessment of **Daclatasvir Impurity C**.

Conclusion

While direct experimental data on the toxicology of **Daclatasvir Impurity C** is not currently available, a combination of in silico modeling and read-across analysis suggests a potential for hepatotoxicity. The predicted genotoxic and acute toxicity risks appear to be low. However, these computational predictions require experimental verification.

This guide provides detailed protocols for essential in vitro assays—cytotoxicity (MTT), and genotoxicity (Ames and micronucleus tests)—that are recommended to definitively characterize

the toxicological profile of **Daclatasvir Impurity C**. Understanding the potential interactions with pathways such as the TNF- α /NF- κ B signaling cascade can further elucidate any observed toxicity. A systematic approach to impurity qualification, as outlined in the provided workflow, is crucial for ensuring the safety and quality of the final drug product. Further studies are warranted to confirm these preliminary findings and establish a comprehensive safety profile for this impurity.

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- To cite this document: BenchChem. [Potential Toxicological Effects of Daclatasvir Impurity C: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931164#potential-toxicological-effects-of-daclatasvir-impurity-c]

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